molecular formula C9H12N2O B1454614 5-Cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole CAS No. 1283107-99-2

5-Cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole

Cat. No.: B1454614
CAS No.: 1283107-99-2
M. Wt: 164.2 g/mol
InChI Key: GFMFCDINWMXXSD-UHFFFAOYSA-N
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Description

5-Cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antiepileptic Activity

A study by Rajak et al. (2013) explored novel limonene and citral-based 2,5-disubstituted-1,3,4-oxadiazoles, aiming to meet structural prerequisites indispensable for anticonvulsant activity. Their findings indicated significant anticonvulsant activities in the compounds tested, highlighting the potential therapeutic application in treating epilepsy. This research underscores the importance of 1,3,4-oxadiazole derivatives in developing new antiepileptic drugs.

Antiprotozoal and Anticancer Properties

Research by Dürüst et al. (2012) on 1,2,4-Oxadiazole and 1,2,3-triazole containing heterocyclic compounds demonstrated various biological activities, including anti-protozoal and anti-cancer properties. By employing bioisosterism, they designed and synthesized novel oxadiazolyl pyrrolo triazole diones, showing potential in treating protozoal infections and cancer. This highlights the versatility of 1,2,4-oxadiazoles in pharmaceutical chemistry, offering pathways to novel treatments.

Corrosion Inhibition

A study conducted by Ammal et al. (2018) revealed that 1,3,4-oxadiazole derivatives exhibit effective corrosion inhibition properties for mild steel in sulphuric acid. The findings suggest that these compounds form a protective layer on the steel surface, reducing corrosion rates. This application is crucial for industries where metal preservation is vital, demonstrating the chemical utility of 1,3,4-oxadiazole derivatives beyond biological activity.

Antimicrobial and Anti-inflammatory Activities

Kavitha et al. (2019) synthesized a novel series of 1,3,4-oxadiazole-containing sulfonamide derivatives, showing significant antimicrobial and anti-inflammatory activities. Their research, documented in the Bulletin of the Chemical Society of Ethiopia, indicates the potential for these compounds in developing new antimicrobial and anti-inflammatory agents, showcasing the broad spectrum of biological activities associated with 1,3,4-oxadiazoles.

Tuberculosis Treatment

Further, Foks et al. (2004) investigated the tuberculostatic activity of some (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole derivatives, revealing promising results against tuberculosis. This study contributes to the search for new therapeutic agents against tuberculosis, a major global health challenge.

Properties

IUPAC Name

5-cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMFCDINWMXXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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